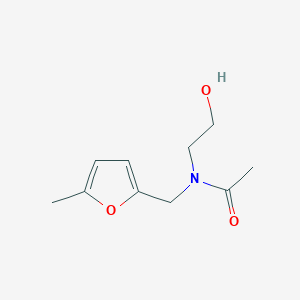
N-(2-Hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)acetamide (HEMF) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of HEMF, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
HEMF is characterized by a unique structure that includes a hydroxyl group, a furan ring, and an acetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 181.21 g/mol |
| Solubility | Soluble in polar solvents |
The biological activity of HEMF is primarily attributed to its interactions at the molecular level, which may include:
- Enzyme Inhibition : HEMF has shown potential as an inhibitor of various enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : HEMF's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress.
In Vitro Studies
Recent studies have demonstrated that HEMF exhibits significant biological activity in vitro. For example:
- Antimicrobial Activity : HEMF was tested against various bacterial strains, showing notable inhibition zones compared to control groups. This suggests its potential as an antimicrobial agent.
- Cytotoxicity Assays : In cancer cell lines, HEMF demonstrated cytotoxic effects, with IC50 values indicating its potency against specific cancer types.
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the effects of HEMF on human breast cancer cells (MCF-7). The results indicated that HEMF induced apoptosis and inhibited cell proliferation significantly compared to untreated controls.
- The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens, HEMF exhibited stronger antimicrobial activity than some traditional antibiotics, suggesting its potential as a novel therapeutic agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of HEMF is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption and Distribution : HEMF shows favorable absorption characteristics in vitro, with good permeability across cell membranes.
- Metabolism : Initial metabolic studies indicate that HEMF undergoes phase I metabolism predominantly through cytochrome P450 enzymes.
- Safety Profile : Toxicity studies reveal that HEMF has a relatively low toxicity profile at therapeutic doses, making it a candidate for further clinical evaluation.
Properties
CAS No. |
10246-17-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-8-3-4-10(14-8)7-11(5-6-12)9(2)13/h3-4,12H,5-7H2,1-2H3 |
InChI Key |
XOBRKBPNTFAWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CCO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















